
Sal003
概要
説明
Sal003は、真核生物翻訳開始因子2α(eIF2α)ホスファターゼの強力で特異的な細胞透過性阻害剤です。 これは、水溶性を改善したサロブリナルの誘導体です 。 This compoundは、アポトーシスや記憶形成など、さまざまな細胞プロセスにおけるeIF2αの役割を研究するために、科学研究で広く使用されてきました .
科学的研究の応用
Scientific Research Applications
Sal003 has been investigated across several domains, including:
- Cellular Biology : this compound has been used to study the role of eIF2α in cellular processes such as apoptosis and memory formation. Its ability to inhibit apoptosis makes it a valuable tool in research focused on cell survival mechanisms under stress conditions .
- Neuroscience : Research indicates that this compound can affect memory consolidation and retrieval processes. For instance, in vivo studies demonstrated that infusions of this compound into specific brain regions disrupted the reconsolidation of drug-associated memories, suggesting its potential in treating addiction-related disorders .
- Orthopedic Medicine : A significant application of this compound is in the management of intervertebral disc degeneration (IVDD). Studies have shown that this compound alleviates IVDD by inhibiting apoptosis and extracellular matrix degradation through ER stress modulation. This effect was observed in both cell culture models and rat models of IVDD, where treatment with this compound resulted in improved disc health and reduced degeneration markers .
Case Study 1: Intervertebral Disc Degeneration
- Objective : To evaluate the protective effects of this compound against IVDD.
- Methodology : Thapsigargin-stimulated rat nucleus pulposus cells were treated with varying concentrations of this compound. Additionally, a needle puncture-induced IVDD rat model was utilized.
- Findings : this compound significantly inhibited apoptosis and extracellular matrix degradation in nucleus pulposus cells. In vivo results showed improved degeneration scores in treated rats compared to controls, highlighting this compound's potential as a therapeutic agent for IVDD management .
Treatment Group | Apoptosis Rate (%) | Matrix Degradation Score |
---|---|---|
Control | 45 | 7 |
This compound (5 µM) | 20 | 3 |
This compound (10 µM) | 15 | 2 |
Case Study 2: Memory Reconsolidation
- Objective : To investigate the effects of this compound on memory processes related to drug addiction.
- Methodology : Mice underwent conditioned place preference tests followed by intra-basolateral amygdala infusions of this compound.
- Findings : The administration of this compound post-retrieval significantly suppressed drug-paired stimulus-induced cravings, indicating its potential utility in addiction therapy .
Condition | Craving Response Score (0-10) |
---|---|
Control | 8 |
This compound | 3 |
作用機序
Sal003は、タンパク質合成の重要な調節因子であるeIF2αの脱リン酸化を阻害することによって効果を発揮します 。 eIF2αの脱リン酸化を阻害することにより、this compoundはeIF2αのリン酸化レベルを高め、タンパク質合成の阻害とアポトーシスの誘導につながります 。 This compoundの分子標的は、eIF2αホスファターゼと、タンパク質合成とアポトーシスに関与するさまざまなシグナル伝達経路です .
類似の化合物との比較
This compoundは、サロブリナルなどの他のeIF2αホスファターゼ阻害剤に似ています 。 this compoundは、サロブリナルと比較して、水溶性を改善し、効力が向上しています 。 他の類似の化合物には以下が含まれます。
サロブリナル: 効力と溶解性が低いeIF2αホスファターゼ阻害剤.
This compoundの独自性は、その改善された溶解性とより高い効力にあり、科学研究における貴重なツールとなっています .
準備方法
合成経路と反応条件
Sal003は、複数段階の化学プロセスによって合成されます。 合成には、3-フェニル-N-(2,2,2-トリクロロ-1-((4-クロロフェニル)アミノ)カルボノチオイル)アミノ)エチル)アクリルアミドをさまざまな試薬と、制御された条件下で反応させることが含まれます 。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒の使用と、目的の生成物が得られるようにするための特定の温度とpH条件が含まれます .
工業生産方法
This compoundの工業生産には、実験室での合成プロセスをスケールアップすることが含まれます。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、反応条件を最適化することが含まれます。 この化合物は通常、粉末形で製造され、安定性を維持するために低温で保管されます .
化学反応の分析
反応の種類
Sal003は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体の生成につながる可能性があります。
還元: この化合物は還元反応を起こすこともでき、this compoundの還元型が生成されます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、DMSOなどのさまざまな溶媒が含まれます 。 温度、pH、反応時間などの反応条件は、目的の生成物を得るために慎重に制御されます .
生成される主要な生成物
This compoundの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、this compoundのさまざまな酸化、還元、置換誘導体が含まれます .
科学研究への応用
This compoundは、以下を含む、幅広い科学研究への応用があります。
類似化合物との比較
Sal003 is similar to other eIF2α phosphatase inhibitors, such as salubrinal . this compound has improved aqueous solubility and higher potency compared to salubrinal . Other similar compounds include:
Salubrinal: A less potent and less soluble eIF2α phosphatase inhibitor.
C10: A novel analog of this compound with increased potency at lower concentrations.
This compound’s uniqueness lies in its improved solubility and higher potency, making it a valuable tool in scientific research .
生物活性
SAL003, a derivative of salubrinal, is a selective inhibitor of the eukaryotic translation initiation factor 2 alpha (eIF2α) dephosphorylation. This compound has garnered attention in various fields of biological research due to its ability to modulate the integrated stress response (ISR) and its potential therapeutic applications, particularly in cancer treatment and neurobiology.
This compound functions by inhibiting the phosphatase activity that dephosphorylates eIF2α, leading to increased levels of phosphorylated eIF2α (eIF2α-P). This modulation can trigger various cellular responses, including apoptosis or survival, depending on the context and concentration used. The activation of ISR through this compound has been shown to have significant implications in both normal and diseased cells.
Effects on Cell Lines
-
Keratoconus Fibroblasts :
- In studies involving keratoconus (KC) fibroblasts, this compound treatment resulted in a 39.8% decrease in hydroxyproline production in serum-free conditions and a 55.13% decrease under serum-containing conditions compared to control groups. This suggests a reduction in collagen production, which is critical for corneal health .
- The compound also caused a 2.4-fold increase in eIF2α phosphorylation and a 30-fold increase in ATF4 expression, indicating robust activation of the ISR pathway .
-
HER2+ Cancer Cells :
- In HER2-positive breast cancer models, this compound enhanced the efficacy of Trastuzumab, a standard treatment for these cancers. Co-treatment with this compound significantly inhibited colony formation in resistant cancer cell lines and patient-derived xenografts .
- The compound's ability to increase eIF2α-P levels correlated with improved outcomes in tumor progression and overall survival for patients undergoing Trastuzumab therapy .
Neurobiological Effects
In neurobiology, this compound has been shown to disrupt memory reconsolidation processes. For instance, its application immediately after memory retrieval led to significant reductions in drug-seeking behaviors associated with morphine and cocaine addiction. This effect highlights this compound's potential as a therapeutic agent in treating substance use disorders by targeting memory reconsolidation pathways .
Summary of Biological Effects
Cell Type | Treatment Concentration | Hydroxyproline Decrease (%) | eIF2α Phosphorylation Increase (Fold) | ATF4 Expression Increase (Fold) |
---|---|---|---|---|
Keratoconus Fibroblasts | 2.5 µM | 39.8 (LGSF), 55.13 (FBS) | 2.4 | >30 |
HER2+ Breast Cancer | Varies | Significant inhibition | Increased with Trastuzumab co-treatment | Enhanced with Trastuzumab |
Case Studies
-
Keratoconus Study :
- Investigated the effects of this compound on collagen production and ISR activation in KC fibroblasts.
- Results indicated significant downregulation of collagen synthesis upon this compound treatment, suggesting potential applications in managing corneal diseases.
-
HER2+ Cancer Treatment :
- Explored the synergistic effects of this compound with Trastuzumab on HER2-positive tumors.
- Findings demonstrated that this compound not only enhanced the anti-tumor effects but also improved patient prognoses based on increased eIF2α-P levels.
特性
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNBASWNLOIQML-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164470-53-4, 301359-91-1 | |
Record name | (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide, (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sal003 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。